Cas no 139905-71-8 (1-Pyrenamine, N,N-bis(2-methylphenyl)-)

1-Pyrenamine, N,N-bis(2-methylphenyl)- structure
139905-71-8 structure
Product name:1-Pyrenamine, N,N-bis(2-methylphenyl)-
CAS No:139905-71-8
MF:C30H23N
MW:397.51032
CID:1290615
PubChem ID:15279342

1-Pyrenamine, N,N-bis(2-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrenamine, N,N-bis(2-methylphenyl)-
    • N,N-bis(2-methylphenyl)pyren-1-amine
    • SCHEMBL8778478
    • 139905-71-8
    • DTXSID80570938
    • Inchi: InChI=1S/C30H23N/c1-20-8-3-5-12-26(20)31(27-13-6-4-9-21(27)2)28-19-17-24-15-14-22-10-7-11-23-16-18-25(28)30(24)29(22)23/h3-19H,1-2H3
    • InChI Key: WEPPAKXKNYIISN-UHFFFAOYSA-N
    • SMILES: CC1=CC=CC=C1N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=C6C

Computed Properties

  • Exact Mass: 397.18319
  • Monoisotopic Mass: 397.183049738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 3
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24

1-Pyrenamine, N,N-bis(2-methylphenyl)- Related Literature

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